molecular formula C12H18 B137159 3-Isopropyl-1-methyl-2-(1-propynyl)cyclopentene CAS No. 126133-03-7

3-Isopropyl-1-methyl-2-(1-propynyl)cyclopentene

Cat. No. B137159
M. Wt: 162.27 g/mol
InChI Key: HOIKNFYPVOJFKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Isopropyl-1-methyl-2-(1-propynyl)cyclopentene, also known as IPC, is a chemical compound that belongs to the family of cyclopentenes. This compound has gained attention in the scientific community due to its potential applications in various fields, including medicine and material science. IPC is a versatile compound that can be synthesized using different methods, and its properties can be modified by altering its chemical structure. In

Mechanism Of Action

The mechanism of action of 3-Isopropyl-1-methyl-2-(1-propynyl)cyclopentene is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 3-Isopropyl-1-methyl-2-(1-propynyl)cyclopentene has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a role in inflammation and cancer. 3-Isopropyl-1-methyl-2-(1-propynyl)cyclopentene has also been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of oxidative stress and inflammation.

Biochemical And Physiological Effects

3-Isopropyl-1-methyl-2-(1-propynyl)cyclopentene has been shown to have various biochemical and physiological effects. In vitro studies have shown that 3-Isopropyl-1-methyl-2-(1-propynyl)cyclopentene can inhibit the growth and proliferation of cancer cells, including breast cancer, lung cancer, and prostate cancer cells. 3-Isopropyl-1-methyl-2-(1-propynyl)cyclopentene has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In animal studies, 3-Isopropyl-1-methyl-2-(1-propynyl)cyclopentene has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages And Limitations For Lab Experiments

3-Isopropyl-1-methyl-2-(1-propynyl)cyclopentene has several advantages for lab experiments, including its ease of synthesis, its versatility, and its ability to self-assemble into nanofibers. However, 3-Isopropyl-1-methyl-2-(1-propynyl)cyclopentene also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

3-Isopropyl-1-methyl-2-(1-propynyl)cyclopentene has several potential future directions for research. One direction is the development of 3-Isopropyl-1-methyl-2-(1-propynyl)cyclopentene-based drug delivery systems for targeted drug delivery. Another direction is the development of 3-Isopropyl-1-methyl-2-(1-propynyl)cyclopentene-based materials for use in organic electronic devices. Additionally, further studies are needed to fully understand the mechanism of action of 3-Isopropyl-1-methyl-2-(1-propynyl)cyclopentene and its potential applications in medicine.

Synthesis Methods

3-Isopropyl-1-methyl-2-(1-propynyl)cyclopentene can be synthesized using different methods, including the Wittig reaction, the Grignard reaction, and the Suzuki-Miyaura coupling reaction. The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium ylide to form an alkene. The Grignard reaction involves the reaction of an alkyl or aryl magnesium halide with a carbonyl compound to form an alcohol. The Suzuki-Miyaura coupling reaction involves the reaction of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst to form a biaryl or a vinylarene.

Scientific Research Applications

3-Isopropyl-1-methyl-2-(1-propynyl)cyclopentene has been studied for its potential applications in various fields, including medicine and material science. In medicine, 3-Isopropyl-1-methyl-2-(1-propynyl)cyclopentene has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. 3-Isopropyl-1-methyl-2-(1-propynyl)cyclopentene has also been studied for its potential use in drug delivery systems due to its ability to self-assemble into nanofibers. In material science, 3-Isopropyl-1-methyl-2-(1-propynyl)cyclopentene has been studied for its potential use in the development of organic electronic devices, such as organic solar cells and organic field-effect transistors.

properties

CAS RN

126133-03-7

Product Name

3-Isopropyl-1-methyl-2-(1-propynyl)cyclopentene

Molecular Formula

C12H18

Molecular Weight

162.27 g/mol

IUPAC Name

1-methyl-3-propan-2-yl-2-prop-1-ynylcyclopentene

InChI

InChI=1S/C12H18/c1-5-6-12-10(4)7-8-11(12)9(2)3/h9,11H,7-8H2,1-4H3

InChI Key

HOIKNFYPVOJFKK-UHFFFAOYSA-N

SMILES

CC#CC1=C(CCC1C(C)C)C

Canonical SMILES

CC#CC1=C(CCC1C(C)C)C

synonyms

Cyclopentene, 1-methyl-3-(1-methylethyl)-2-(1-propynyl)- (9CI)

Origin of Product

United States

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